Homomycin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Homomycin is typically produced through fermentation processes involving Streptomyces hygroscopicus. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth. The extraction process involves several steps, including filtration, precipitation, and purification using chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of the antibiotic. After fermentation, the antibiotic is extracted and purified using similar techniques as in laboratory-scale production .
Chemical Reactions Analysis
Types of Reactions
Homomycin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions are essential for modifying the antibiotic’s structure and enhancing its properties .
Common Reagents and Conditions
Hydrolysis: this compound can be hydrolyzed using strong acids or bases, such as hydrochloric acid or sodium hydroxide, under controlled conditions.
Oxidation: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities or improved stability .
Scientific Research Applications
Homomycin has a wide range of applications in scientific research:
Chemistry: It is used as a selective agent in molecular biology experiments to select for cells that have been successfully transformed with a plasmid containing the hygromycin resistance gene.
Biology: this compound is used to study protein synthesis and ribosomal function in various organisms.
Medicine: It has applications in developing treatments for bacterial and fungal infections.
Mechanism of Action
Homomycin exerts its effects by binding to the ribosomal subunits of bacteria and eukaryotic cells, thereby inhibiting protein synthesis. It strengthens the interaction of transfer RNA binding in the ribosomal A-site and prevents messenger RNA and transfer RNA translocation. This inhibition leads to the disruption of protein synthesis, ultimately causing cell death .
Comparison with Similar Compounds
Homomycin is similar to other aminoglycoside antibiotics, such as:
- Neomycin
- Streptomycin
- Kanamycin
Uniqueness
What sets this compound apart from these antibiotics is its broad-spectrum activity against bacteria, fungi, and higher eukaryotic cells. Additionally, its unique mechanism of action involving the inhibition of protein synthesis makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C23H29NO12 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
(E)-N-[(3aR,4S,5S,6R,7S,7aS)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17-,18-,19+,20+,21-,23+/m0/s1 |
InChI Key |
YQYJSBFKSSDGFO-KEHBMHOOSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@H]3[C@H]([C@@H]([C@H]4[C@@H]([C@H]3O)OCO4)O)O |
SMILES |
CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O |
Synonyms |
hygromycin hygromycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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